
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure, which includes a 1,3-dioxoisoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate typically involves the reaction of phthalic anhydride with appropriate amines and benzoic acid derivatives. One common method involves the condensation of phthalic anhydride with 4-phenylbenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for nitration, and bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the activity of certain enzymes involved in DNA replication and transcription. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can induce cellular damage.
相似化合物的比较
Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-bromobenzoate
- 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-iodobenzoate
- 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-methylbenzoate
Uniqueness
1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in π-π interactions, making it a valuable compound for studying molecular recognition and binding events.
属性
分子式 |
C21H13NO4 |
|---|---|
分子量 |
343.3 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C21H13NO4/c23-19-17-8-4-5-9-18(17)20(24)22(19)26-21(25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
BKMOVBIEGOTMDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

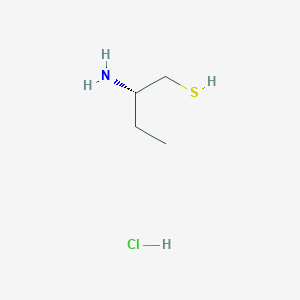
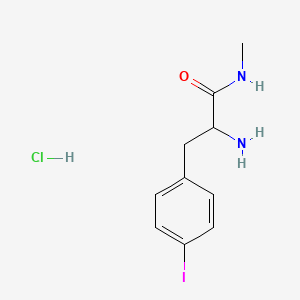
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
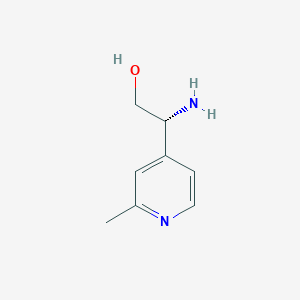
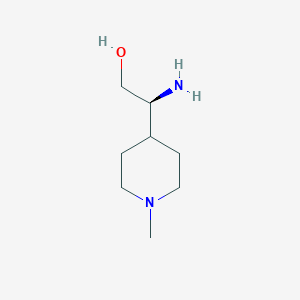
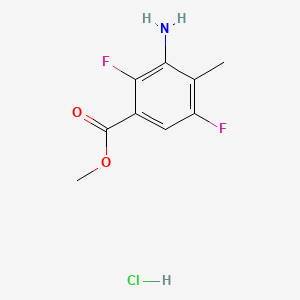
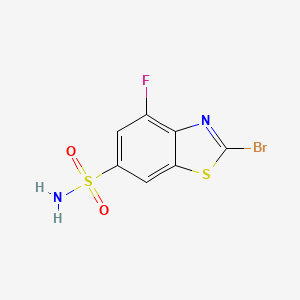
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
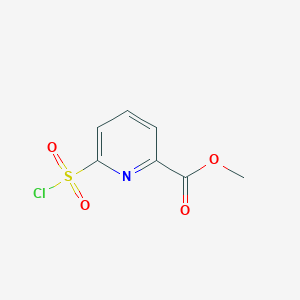
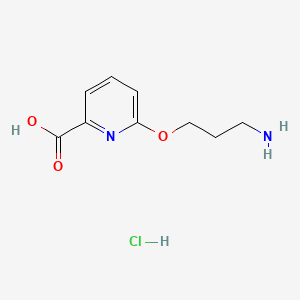
![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
